molecular formula C23H25F3N4O B11382265 4-(1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

4-(1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B11382265
M. Wt: 430.5 g/mol
InChI Key: URDGLCXLRFCFNR-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of several functional groups, including a dimethylamino group, a benzodiazole ring, a trifluoromethylphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate ortho-diamine derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the benzodiazole ring with 3-(dimethylamino)propyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: This can be synthesized through the cyclization of appropriate amines with γ-butyrolactone or its derivatives.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the pyrrolidinone derivative with trifluoromethylphenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole and pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE: has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE: can be compared with other compounds that have similar structures or functional groups, such as:

Uniqueness

The uniqueness of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H25F3N4O

Molecular Weight

430.5 g/mol

IUPAC Name

4-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C23H25F3N4O/c1-28(2)11-6-12-29-20-10-4-3-9-19(20)27-22(29)16-13-21(31)30(15-16)18-8-5-7-17(14-18)23(24,25)26/h3-5,7-10,14,16H,6,11-13,15H2,1-2H3

InChI Key

URDGLCXLRFCFNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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